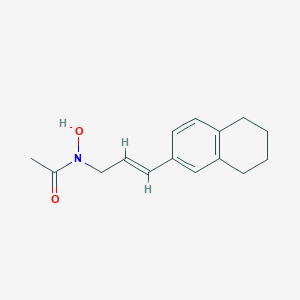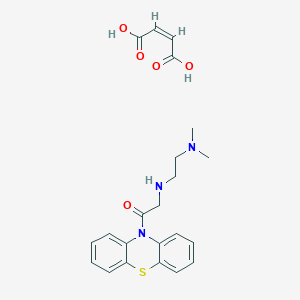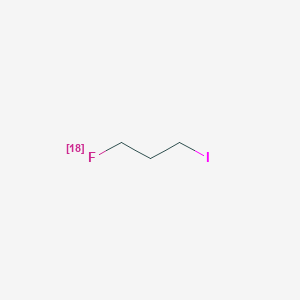
2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders.
作用機序
2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt binds to the active site of the COX-2 enzyme and inhibits the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the production of inflammatory mediators, such as prostaglandin E2, and a reduction in pain, swelling, and redness. This compound also has antioxidant properties that may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in various animal models of arthritis, such as adjuvant-induced arthritis, collagen-induced arthritis, and antigen-induced arthritis. It also has analgesic effects in models of acute and chronic pain, such as the formalin test and the hot plate test. This compound has been reported to have fewer gastrointestinal side effects than other NSAIDs, such as aspirin and ibuprofen, due to its selective COX-2 inhibition. However, it may still cause adverse effects, such as renal toxicity, liver toxicity, and cardiovascular events, especially in high doses or prolonged use.
実験室実験の利点と制限
2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt is a useful tool for studying the role of COX-2 in inflammation and pain. It can be used to investigate the molecular mechanisms of COX-2 inhibition and the downstream signaling pathways involved in the regulation of inflammatory gene expression. This compound can also be used to test the efficacy and safety of novel COX-2 inhibitors or other anti-inflammatory drugs in preclinical models. However, it is important to note that the results obtained from animal studies may not always translate to human clinical trials, and caution should be taken when extrapolating the findings to human disease.
将来の方向性
There are several future directions for the research on 2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt. Firstly, more studies are needed to elucidate the molecular mechanisms of COX-2 inhibition by this compound and its downstream effects on the inflammatory response. Secondly, the safety profile of this compound needs to be further investigated, especially in terms of its long-term use and potential interactions with other drugs. Thirdly, the development of new formulations or delivery systems of this compound may improve its efficacy and reduce its side effects. Fourthly, the use of this compound in combination with other anti-inflammatory agents or immunomodulators may provide synergistic effects and better outcomes for certain diseases. Lastly, the clinical utility of this compound in other conditions, such as cancer, neurodegenerative disorders, and infectious diseases, should be explored.
科学的研究の応用
2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever. This compound is a selective COX-2 inhibitor, which means it targets only the COX-2 enzyme that is induced during inflammation, while sparing the COX-1 enzyme that is essential for the protection of the gastrointestinal tract and platelet function.
特性
CAS番号 |
109544-09-4 |
|---|---|
分子式 |
C15H15ClNNaO4 |
分子量 |
331.72 g/mol |
IUPAC名 |
sodium;2-[[2-(4-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methoxy]-2-methylpropanoate |
InChI |
InChI=1S/C15H16ClNO4.Na/c1-9-12(8-20-15(2,3)14(18)19)21-13(17-9)10-4-6-11(16)7-5-10;/h4-7H,8H2,1-3H3,(H,18,19);/q;+1/p-1 |
InChIキー |
IXEKPMAYILRTFK-UHFFFAOYSA-M |
SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)[O-].[Na+] |
正規SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)[O-].[Na+] |
同義語 |
2-((2-(4-chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid Ro 31-3948 Ro-31-3948 romazarit |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)










![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)

